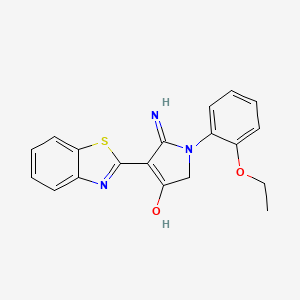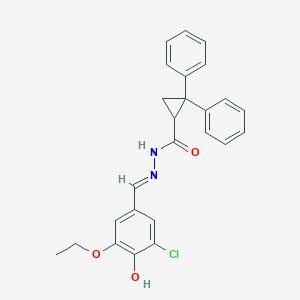
2-(2,6-diphenyl-4H-pyran-4-ylidene)-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-diphenyl-4H-pyran-4-ylidene)-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DPPH, is a stable free radical widely used in scientific research. It is a dark purple crystalline powder that is commonly used as a reagent to measure the antioxidant activity of various compounds. DPPH is a highly reactive molecule that can easily accept an electron or hydrogen ion from other molecules, making it an ideal tool for measuring the antioxidant capacity of natural products, synthetic compounds, and food samples.
Wirkmechanismus
The mechanism of action of DPPH involves the donation of an electron or hydrogen ion to the test compound. The reaction results in the formation of a stable non-radical compound and the reduction of DPPH. The degree of reduction of DPPH is directly proportional to the antioxidant capacity of the test compound.
Biochemical and Physiological Effects
DPPH has no known biochemical or physiological effects in vivo. It is a stable free radical that is not metabolized by the body. However, DPPH is commonly used as a tool to measure the antioxidant capacity of various compounds, which has important implications for human health. Antioxidants are known to play a crucial role in protecting the body against oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DPPH has several advantages as a tool for measuring antioxidant capacity. It is a stable and highly reactive molecule that is easy to use and has a wide range of applications. The assay is simple, rapid, and requires only a small amount of sample. However, there are also some limitations to the use of DPPH. The assay only measures the ability of a compound to donate an electron or hydrogen ion, and does not take into account other important factors such as bioavailability, metabolism, and distribution in the body. Additionally, the assay may not accurately reflect the antioxidant capacity of a compound in vivo.
Zukünftige Richtungen
There are several future directions for the use of DPPH in scientific research. One area of interest is the development of new and more efficient methods for measuring antioxidant capacity. Another area of interest is the use of DPPH in the development of new antioxidant compounds with potential therapeutic applications. Additionally, DPPH may be useful in the study of oxidative stress and its role in various diseases.
Synthesemethoden
DPPH can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,6-diphenyl-4H-pyran-4-one with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as potassium hydroxide. The reaction proceeds through a Michael addition mechanism, leading to the formation of DPPH. The purity of the synthesized compound can be confirmed using various spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
DPPH has a wide range of applications in scientific research. It is commonly used to measure the antioxidant activity of various compounds, including natural products, synthetic compounds, and food samples. The assay involves the reaction of DPPH with the test compound, which results in the reduction of the purple color of DPPH. The degree of color change is directly proportional to the antioxidant capacity of the test compound.
Eigenschaften
IUPAC Name |
2-(2,6-diphenylpyran-4-ylidene)-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3/c1-25(2)15-20(26)24(21(27)16-25)19-13-22(17-9-5-3-6-10-17)28-23(14-19)18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHNOVQJNYSUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6019782.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6019787.png)
![7-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019801.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6019809.png)
![1-{[1-(4-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine oxalate](/img/structure/B6019812.png)
![methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6019818.png)

![3-[(dimethylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6019831.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B6019833.png)
![5-(1-acetyl-L-prolyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6019840.png)
![N-cyclopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6019845.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6019847.png)
![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6019881.png)
